2-methyl-4,5-dinitro-1H-imidazole

Descripción general

Descripción

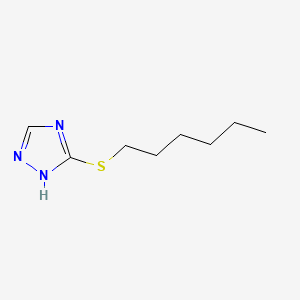

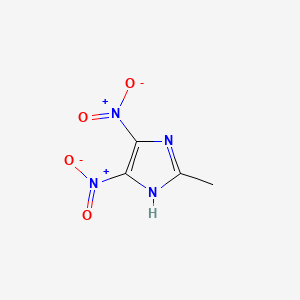

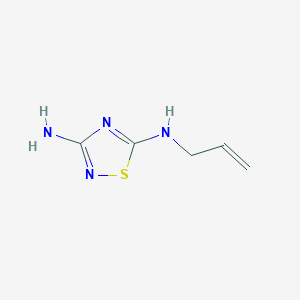

2-methyl-4,5-dinitro-1H-imidazole is a heterocyclic compound with the following chemical formula: C4H8N2 . It belongs to the imidazole family and contains two nitro groups. Imidazoles are essential building blocks in various functional molecules used across everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances. Researchers have focused on regiocontrolled methods for constructing substituted imidazoles. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms. For instance, one novel protocol involves cyclization of amido-nitriles to form disubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of This compound consists of an imidazole ring with two nitro groups attached. The specific arrangement of atoms and bonds can be visualized using molecular modeling techniques .

Chemical Reactions Analysis

The chemical reactivity of This compound involves its participation in various reactions. For example, it can undergo cyclization reactions to form more complex derivatives. Understanding the mechanisms of these reactions is crucial for designing efficient synthetic routes .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Optimized Synthesis : 1-Methyl-4,5-dinitro-1H-imidazole, a close relative of 2-methyl-4,5-dinitro-1H-imidazole, was synthesized with high purity and yield. This synthesis process was optimized for factors such as temperature and reactant ratios, demonstrating its potential for scalable production (Luo et al., 2017).

Chemical Reactions and Properties

- Nitration Reactions : Research on the nitration of various imidazole derivatives, including this compound, revealed insights into the formation of different nitro compounds and their properties. This includes the synthesis of tetranitro compounds and their thermal decomposition products (Latypov et al., 1998).

- Photochemical Behavior : The photochemical reactions of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions were studied. These reactions resulted in various compounds, including 2-imidazoline-4,5-dione-4-oximes and 5-methyl-1,2,4-oxadiazole-3-carboxamides, highlighting the potential for diverse chemical transformations (Pfoertner & Daly, 1987).

Applications in Material Science

- Polyimide Synthesis : Novel aromatic polyimides with pendent triaryl imidazole moieties were synthesized from diamines containing imidazole units. These polyimides exhibited properties like high solubility in organic solvents and thermal stability, making them suitable for advanced material applications (Rafiee & Rasekh, 2017).

Potential Medicinal Applications

- Anti-Candida Activity : Some 4,5-dinitroimidazole derivatives, including 2-methyl variants, have demonstrated antifungal activity against Candida species. This suggests their potential application in developing new antifungal agents (Olender et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Methyl-4,5-dinitro-1H-imidazole (MDNI) is a compound with a wide range of applications. It plays an important role in propellants and has excellent detonation performance . It has been used as a photochemical nitrating agent for nitrating tyrosine residues in proteins under specific irradiation .

Mode of Action

It is known that mdni interacts with its targets, such as tyrosine residues in proteins, through a nitration process . This interaction results in changes to the target molecules, potentially altering their function.

Biochemical Pathways

Given its role in nitrating tyrosine residues, it can be inferred that mdni may influence pathways involving proteins with tyrosine residues . The downstream effects of these changes would depend on the specific proteins and pathways involved.

Result of Action

The molecular and cellular effects of MDNI’s action would depend on its specific targets and the changes induced by its interaction with these targets. For instance, the nitration of tyrosine residues could potentially alter protein function, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of MDNI can be influenced by various environmental factors. For example, the temperature can affect the stability of MDNI. As the temperature increases, the intermolecular interactions weaken, the binding energy decreases, and the stability of the system decreases

Propiedades

IUPAC Name |

2-methyl-4,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-2-5-3(7(9)10)4(6-2)8(11)12/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUZJNXSLXRCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172719 | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19183-16-5 | |

| Record name | 2-Methyl-4,5-dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)

![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)